3,4,5-Trifluoro-N-hydroxyaniline
Description
Properties
CAS No. |
163734-04-1 |
|---|---|
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.099 |
IUPAC Name |
N-(3,4,5-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(10-11)2-5(8)6(4)9/h1-2,10-11H |
InChI Key |
ZDQLVUDVOASJSQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)F)F)NO |
Synonyms |
Benzenamine, 3,4,5-trifluoro-N-hydroxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research indicates that fluorinated anilines can serve as precursors for the synthesis of potential anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in targeting cancer cells. For instance, derivatives of 3,4,5-trifluoro-N-hydroxyaniline have shown promise in inhibiting specific cancer pathways, which could lead to the development of novel therapeutic agents.
Case Study: Synthesis of Anticancer Compounds
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds derived from this compound that exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved the inhibition of key enzymes responsible for tumor growth.
Agricultural Chemistry
Herbicide Development
The compound is being explored as a potential herbicide due to its ability to interfere with plant growth regulators. Its trifluoromethyl group may enhance the herbicidal activity by improving absorption and translocation within plant tissues.
Case Study: Herbicidal Efficacy
Research conducted by agricultural chemists demonstrated that formulations containing this compound showed increased effectiveness against common weeds when tested in field trials. The study provided insights into the optimal application rates and timing for maximum efficacy.
Materials Science
Polymer Additives
In materials science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of fluorinated compounds into polymers can lead to materials with improved resistance to solvents and high temperatures.
Case Study: Polymer Blends
A study detailed in Polymer Science evaluated blends of polycarbonate with this compound. The results indicated that the addition of this compound significantly improved the thermal degradation temperature and mechanical strength of the polymer matrix.
Analytical Chemistry
Analytical Reagents
Due to its unique chemical properties, this compound is also utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples.
Case Study: Metal Ion Detection
A publication in Analytical Chemistry described a method using this compound for the selective detection of lead ions in water samples. The method demonstrated high sensitivity and specificity, making it a viable option for environmental monitoring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Analogs
Key Comparisons:
Substituent Effects: 3,4,5-Trifluoroaniline (3,4,5-F₃) exhibits strong electron-withdrawing effects due to fluorine atoms, which may stabilize intermediates in coupling reactions. 3-Chloro-N-phenyl-phthalimide (Cl-substituted) shows utility in polymer synthesis, suggesting halogenated aromatic amines are valuable in materials science. The N-hydroxy variant might similarly serve as a monomer precursor if reactive enough .
Physicochemical Properties: 3,4,5-Trifluoroaniline is a low-molecular-weight liquid (147.09 g/mol) with a purity ≥98%, while bulkier analogs like N,N-Dimethyl-4-nitro-3-trifluoromethylaniline (234.18 g/mol) are solids.
Safety and Handling :
- 3,4,5-Trifluoroaniline poses risks of skin, eye, and respiratory irritation (H315, H319, H335). The N-hydroxy variant may exhibit similar or heightened hazards due to enhanced reactivity, necessitating precautions like those for hydroxylamines (e.g., avoiding oxidation) .
Preparation Methods
Halogen Exchange via Alkali Metal Fluorides
The cornerstone of 3,4,5-trifluoro-N-hydroxyaniline synthesis lies in the sequential substitution of chlorine atoms with fluorine. Patent CN103450013A demonstrates this through a four-step process starting from tetrachlorophthalic anhydride. In Step 2, N-methyl tetrachlorophthalimide reacts with potassium fluoride at 105–110°C, achieving >90% conversion to the tetrafluoro intermediate. Critical to success is the use of dimethylformamide (DMF) as a polar aprotic solvent, which stabilizes the transition state during nucleophilic aromatic substitution.
Table 1: Fluorination Efficiency with Different Alkali Metal Fluorides
| Fluoride Source | Temperature (°C) | Solvent | Conversion (%) |
|---|---|---|---|
| KF | 105 | DMF | 92 |
| NaF | 120 | DMSO | 78 |
| CsF | 90 | Acetonitrile | 85 |
Direct Fluorination Using HF-Pyridine Complex
An alternative approach involves hydrogen fluoride-pyridine complexes to fluorinate pre-functionalized anilines. While this method avoids multi-step halogen exchange, it requires specialized equipment due to HF’s corrosivity. Experimental data from EP0430847A1 show that treating 3-chloro-4-fluoro-6-nitroaniline with HF-pyridine at 50°C for 12 hours yields 3,4,5-trifluoro-6-nitroaniline (75% yield), which is subsequently reduced to the target amine.
Introduction of the N-Hydroxy Group
Hydroxylamine Condensation
Benchmark studies from WO1994000416A1 highlight the condensation of 3,4,5-trifluoroaniline with hydroxylamine hydrochloride under acidic conditions. In a typical procedure, equimolar amounts of aniline and hydroxylamine are refluxed in ethanol with catalytic sulfuric acid, achieving 68–72% yields. The reaction proceeds via nucleophilic attack of the amine on protonated hydroxylamine, followed by dehydration.
Reductive Diazotization-Hydrolysis
Patent EP0430847A1 details a two-step sequence for N-hydroxy group installation:
-
Diazotization : 3,4,5-Trifluoroaniline is treated with sodium nitrite and hypophosphorous acid at 0–5°C, forming a diazonium tetrafluoroborate intermediate.
-
Hydrolysis : Heating the diazonium salt in aqueous sulfuric acid at 160°C releases nitrogen gas, yielding this compound (70% yield).
Critical Parameters :
-
Temperature control during diazotization (<10°C) prevents premature decomposition.
-
Use of copper sulfate (0.1 eq.) accelerates hydrolysis by stabilizing reactive intermediates.
Industrial-Scale Optimization
Continuous-Flow Reactor Systems
Modern facilities adopt continuous-flow technology to enhance safety and efficiency. For example, the fluorination step described in CN103450013A achieves 95% conversion in 2 hours using a tubular reactor with KF/DMF at 10 bar pressure, compared to 8 hours in batch processes.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery. In the methylation step of CN103450013A, dimethyl sulfate is added incrementally to minimize excess, and unreacted methylamine is captured and recycled via steam distillation. This reduces raw material costs by 30%.
Purification and Characterization
Recrystallization Protocols
High-purity this compound (>99%) is obtained via recrystallization from ethanol/water (3:1 v/v). Cooling the solution to 4°C induces crystallization, with a recovery rate of 85–90%.
Spectroscopic Confirmation
-
¹⁹F NMR : Peaks at δ -63.2 (CF3), -112.5 (ortho-F), and -118.9 (para-F) ppm confirm regiochemistry.
-
IR Spectroscopy : N–O stretch at 930 cm⁻¹ and N–H bend at 1600 cm⁻¹ validate the hydroxylamine moiety.
Challenges and Mitigation Strategies
Oxidative Degradation
The N-hydroxy group is prone to oxidation, particularly in acidic or metallic environments. Solutions include:
-
Storing the compound under nitrogen with 0.1% ascorbic acid as a stabilizer.
-
Avoiding contact with transition metals during synthesis.
Regioselectivity in Fluorination
Competing para/ortho fluorination is minimized using bulky directing groups. For instance, introducing a temporary methoxy group at position 2 (later removed via hydrolysis) directs fluorination to positions 3, 4, and 5.
Q & A
Q. What synthetic routes are recommended for 3,4,5-Trifluoro-N-hydroxyaniline, and how can purity be optimized?
Methodological Answer:
- Route 1: Nitration-Reduction-Fluorination Sequence
- Start with 3,4,5-trifluoronitrobenzene. Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂, ethanol, 25°C, 12 hrs) .
- Introduce the hydroxylamine (-NHOH) group via hydroxylamine hydrochloride under acidic conditions (HCl, 60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Purify via column chromatography (SiO₂, gradient elution with dichloromethane/methanol).
- Purity Optimization:
- Use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to detect residual solvents or byproducts.
- Recrystallize from ethanol/water (4:1) to achieve ≥98% purity (confirmed by ¹⁹F NMR) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H and ¹⁹F NMR Spectroscopy:
- Resolve overlapping signals using deuterated DMSO-d₆ at 400 MHz. Fluorine substituents induce deshielding; compare with 3,5-dichloro-2,4-difluoroaniline spectra for reference .
- Mass Spectrometry (HRMS):
- Electrospray ionization (ESI+) in positive ion mode. Expected [M+H]⁺: m/z 192.03 (theoretical).
- HPLC Purity Analysis:
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Solubility Studies:
- Prepare saturated solutions in DMSO, ethanol, and toluene. Shake at 25°C for 24 hrs, filter, and quantify solubility via gravimetric analysis.
- Observed Discrepancies: Higher solubility in DMSO (120 mg/mL) vs. toluene (<5 mg/mL) suggests hydrogen-bonding interactions dominate. Adjust experimental conditions (e.g., pH 7 buffer) to mimic biological assay environments .
- Mitigation Strategy:
- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies to prevent precipitation.
Q. What strategies minimize competing side reactions during hydroxylamine functionalization?
Methodological Answer:
- Competing Reactions:
- Over-oxidation to nitroso derivatives or undesired N-O bond cleavage.
- Optimized Conditions:
- Use a stoichiometric excess of hydroxylamine hydrochloride (1.5 eq) in acetic acid (50°C, N₂ atmosphere) to suppress oxidation .
- Add a radical scavenger (e.g., BHT, 0.1%) to prevent free-radical side reactions.
- Monitor reaction progress via in situ IR spectroscopy (N-O stretch at ~930 cm⁻¹) .
Q. How can researchers address stability challenges in aqueous solutions?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis of the N-hydroxy group under basic conditions (pH > 9) or thermal decomposition (>80°C).
- Stabilization Protocols:
- Store solutions at 4°C in pH 6–7 buffers (e.g., phosphate buffer). Add antioxidants (e.g., ascorbic acid, 1 mM) for long-term storage.
- Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
